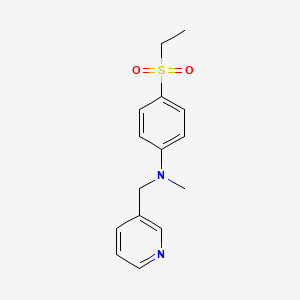![molecular formula C11H16FN3O2 B7631864 Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate, also known as MFAH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MFAH is a derivative of pyrimidine and has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate is not fully understood. However, it has been proposed that Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate induces apoptosis in cancer cells by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to interact with nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to inhibit the growth of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to interact with nucleic acids, which may have implications for its potential use as a probe in biochemistry.
実験室実験の利点と制限
One advantage of using Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate in lab experiments is its high purity and high yield. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to exhibit antitumor activity in various cancer cell lines, which makes it a promising candidate for further research. However, one limitation of using Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate in lab experiments is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several future directions for research on Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for cancer. Another direction is to explore its potential use as a probe for studying protein-nucleic acid interactions. Additionally, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate could be used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
合成法
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate can be synthesized using several methods, including the reaction of 5-fluoropyrimidine-2-amine with 6-bromohexanoic acid, followed by esterification with methanol. Another method involves the reaction of 5-fluoropyrimidine-2-amine with 6-chlorohexanoic acid, followed by esterification with methanol. These methods have been optimized to yield high purity and high yield of Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate.
科学的研究の応用
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been studied for its potential applications in various fields, including pharmacology, biochemistry, and biotechnology. In pharmacology, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In biochemistry, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been used as a probe to study the interaction between proteins and nucleic acids. In biotechnology, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
特性
IUPAC Name |
methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-17-10(16)5-3-2-4-6-13-11-14-7-9(12)8-15-11/h7-8H,2-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMNXESOFIPVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1-Trifluoro-3-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methylsulfanyl]propan-2-ol](/img/structure/B7631781.png)
![2-[[5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631799.png)
![N-methyl-1-pyridin-3-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B7631810.png)
![4-[[2-(Methylsulfinylmethyl)anilino]methyl]phenol](/img/structure/B7631814.png)

![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)
![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)

![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)